3-(benzyloxymethyl)dihydrofuran-2(3H)-one
Overview
Description
3-(benzyloxymethyl)dihydrofuran-2(3H)-one is a chemical compound that belongs to the class of dihydrofurans It is characterized by a furan ring that is partially saturated, with a benzyloxymethyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxymethyl)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the reaction of dihydrofuran with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the benzyloxymethyl group on the furan ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce more saturated furan derivatives.
Scientific Research Applications
3-(benzyloxymethyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 3-(benzyloxymethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxymethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuran: A simpler dihydrofuran derivative without the benzyloxymethyl group.
5-(benzyloxymethyl)dihydrofuran-2(3H)-one: A similar compound with the benzyloxymethyl group attached to a different position on the furan ring.
2,5-Dihydrofuran: Another dihydrofuran derivative with different substitution patterns.
Uniqueness
3-(benzyloxymethyl)dihydrofuran-2(3H)-one is unique due to the presence of the benzyloxymethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other dihydrofuran derivatives and can lead to unique applications in various fields .
Properties
IUPAC Name |
3-(phenylmethoxymethyl)oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12-11(6-7-15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQXONYCVAWCCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237550 | |
Record name | Dihydro-3-[(phenylmethoxy)methyl]-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933770-71-9 | |
Record name | Dihydro-3-[(phenylmethoxy)methyl]-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933770-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-[(phenylmethoxy)methyl]-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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